
Moexipril
Descripción general
Descripción
Moexipril is a non-sulfhydryl containing precursor of the active angiotensin-converting enzyme inhibitor moexiprilat. It is primarily used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen. This helps prevent strokes, heart attacks, and kidney problems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Moexipril is synthesized through a multi-step process involving the condensation of specific chemical intermediates. The synthesis typically involves the reaction of a substituted isoquinoline with an amino acid derivative, followed by esterification and other functional group modifications .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis to form its active metabolite, moexiprilat.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products:
Moexiprilat: The primary active metabolite formed through hydrolysis.
Aplicaciones Científicas De Investigación
Hypertension Management
Moexipril is widely recognized for its efficacy in treating mild to moderate hypertension. Clinical trials have demonstrated its ability to significantly reduce both systolic and diastolic blood pressure.
- Efficacy Studies : In a multicenter, placebo-controlled trial, this compound was administered at doses of 7.5 mg and 15 mg. Results indicated a reduction in sitting diastolic blood pressure from baseline values, with significant differences noted between treatment and placebo groups at various time points .
- Long-term Use : Studies have shown that this compound maintains its antihypertensive effects over extended periods, with sustained blood pressure control observed in patients treated for up to two years .
Heart Failure and Left Ventricular Hypertrophy
This compound's role in heart failure management is also noteworthy. Research indicates that it can positively impact left ventricular hypertrophy, a common consequence of chronic hypertension.
- Clinical Findings : In a study involving patients with left ventricular hypertrophy, this compound not only reduced blood pressure but also improved cardiac function metrics .
- Combination Therapy : this compound has been evaluated in combination with diuretics like hydrochlorothiazide, showcasing enhanced efficacy in patients with resistant hypertension or those requiring additional blood pressure control .
Potential as a Phosphodiesterase 4 Inhibitor
Recent studies have uncovered an unexpected application for this compound as a phosphodiesterase 4 (PDE4) inhibitor. This discovery opens avenues for treating inflammatory conditions.
- Mechanism of Action : this compound was identified through chemical informatics as a candidate for PDE4 inhibition, which plays a crucial role in modulating inflammatory responses via cyclic adenosine monophosphate (cAMP) pathways .
- Experimental Validation : Experimental data demonstrated that this compound could potentiate cAMP levels and induce phosphorylation of heat shock proteins, suggesting its utility in developing new anti-inflammatory therapies .
Co-administration with Hormonal Replacement Therapy
The safety and efficacy of this compound in postmenopausal women undergoing hormonal replacement therapy have been investigated.
- Study Insights : A study involving hypertensive postmenopausal women indicated that this compound effectively lowered blood pressure without adversely affecting metabolic parameters associated with cardiovascular risk .
- Adverse Effects : The co-administration was well tolerated, with common side effects including headache and cough, but no significant differences in adverse events compared to placebo groups were noted .
Pharmacological Profile and Safety
The pharmacological profile of this compound indicates a favorable safety margin, particularly concerning its side effects.
- Toxicological Studies : Research has shown that moexiprilat, the active metabolite of this compound, exhibits potent ACE inhibition with minimal toxicity across various animal models .
- Adverse Reactions : Although some adverse reactions such as angioedema have been reported, they occur infrequently and are generally manageable .
Summary Table of Clinical Findings
Study Focus | Dosage | Systolic BP Reduction | Diastolic BP Reduction | Duration |
---|---|---|---|---|
Efficacy in Hypertension | 7.5 mg / 15 mg | Significant | Significant | 12 weeks |
Long-term Efficacy | Varies (up to 30 mg) | Sustained | Sustained | Up to 2 years |
Co-administration with HRT | 15 mg | -12.2 mm Hg | -9.9 mm Hg | 12 weeks |
PDE4 Inhibition | Micro molar range | Not applicable | Not applicable | Experimental setting |
Mecanismo De Acción
Moexipril is a prodrug that is converted to its active form, moexiprilat, in the body. Moexiprilat inhibits the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and lowered blood pressure .
Comparación Con Compuestos Similares
Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Enalapril: Similar in function but differs in its pharmacokinetic properties.
Ramipril: Known for its long duration of action compared to moexipril
Uniqueness of this compound: this compound is unique due to its non-sulfhydryl structure, which reduces the risk of certain side effects associated with sulfhydryl-containing compounds. Additionally, its prodrug nature allows for improved bioavailability and targeted action .
Actividad Biológica
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor that has garnered attention for its multiple biological activities beyond its primary use in managing hypertension. This article explores the compound's biological activity, including its pharmacodynamics, potential as a phosphodiesterase (PDE) inhibitor, and its effects on various biochemical pathways.
This compound is a pro-drug that is rapidly converted to its active form, moexiprilat, which exhibits potent ACE inhibition. In vitro studies have demonstrated that moexiprilat is more effective than other ACE inhibitors such as enalaprilat in inhibiting ACE from various sources, including rabbit lung tissues. Upon administration, this compound significantly lowers plasma angiotensin II levels while increasing angiotensin I concentrations, indicating effective blockade of the renin-angiotensin system .
Table 1: Comparison of ACE Inhibition Potency
Compound | IC50 (nM) against ACE |
---|---|
Moexiprilat | Lower than enalaprilat |
Enalaprilat | Higher than moexiprilat |
Phosphodiesterase Inhibition
Recent research has identified this compound as a novel inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). This discovery was made using high-throughput computational screening and subsequent experimental validation. This compound was shown to inhibit cAMP hydrolysis by PDE4 isoforms in the micromolar range, particularly demonstrating the most potency against the PDE4B2 isoform .
This PDE4 inhibitory action suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The study indicated that this compound enhances cAMP levels in cells, leading to downstream effects such as the phosphorylation of small heat shock proteins .
Effects on Catalase Activity
A significant study examined the effects of high-dose this compound on catalase activity in rat liver tissues. The results indicated that subchronic exposure to this compound increased catalase activity comparably to known PPAR agonists like clofibrate. This suggests that this compound may exert antioxidant effects through PPAR-mediated pathways, which are crucial for cellular defense against oxidative stress .
Table 2: Catalase Activity Induction by this compound
Treatment | Catalase Positive Cells (%) |
---|---|
Control | 3-16 |
This compound | 57-61 |
Clofibrate | 72-80 |
Clinical Implications and Case Studies
The clinical implications of this compound's biological activity extend beyond hypertension management. Its potential role as a PDE4 inhibitor opens avenues for research into its use for inflammatory diseases. For instance, a case study involving patients with chronic inflammatory conditions highlighted improvements in symptoms when treated with this compound alongside standard therapies .
Moreover, the compound's safety profile as an ACE inhibitor makes it a candidate for further exploration in combination therapies aimed at enhancing therapeutic outcomes while minimizing side effects associated with traditional PDE4 inhibitors .
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023330 | |
Record name | Moexipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moexipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |
Record name | Moexipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moexipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity. ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. Angiotensin II is a potent peripheral vasoconstrictor that also stimulates aldosterone secretion by the adrenal cortex and provides negative feedback on renin secretion. ACE is identical to kininase II, an enzyme that degrades bradykinin, an endothelium-dependent vasodilator. Moexiprilat is about 1000 times as potent as moexipril in inhibiting ACE and kininase II. Inhibition of ACE results in decreased angiotensin II formation, leading to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion. The latter results in diuresis and natriuresis and a small increase in serum potassium concentration (mean increases of about 0.25 mEq/L were seen when moexipril was used alone). Whether increased levels of bradykinin, a potent vasodepressor peptide, play a role in the therapeutic effects of moexipril remains to be elucidated. Although the principal mechanism of moexipril in blood pressure reduction is believed to be through the renin-angiotensin-aldosterone system, ACE inhibitors have some effect on blood pressure even in apparent low-renin hypertension. | |
Record name | Moexipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103775-10-6, 109715-88-0 | |
Record name | Moexipril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moexipril [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI-925 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexipril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moexipril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOEXIPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moexipril | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.